

Technical Guide: (5,5-Dimethyltetrahydrofuran-2-yl)methanesulfonyl Chloride

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Compound of Interest

Compound Name:	(5,5-Dimethyloxolan-2-yl)methanesulfonyl chloride
CAS No.:	1600776-10-0
Cat. No.:	B2813530

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Executive Summary

(5,5-Dimethyltetrahydrofuran-2-yl)methanesulfonyl chloride is a high-value electrophilic intermediate used primarily in the synthesis of sulfonamide-based pharmacophores. Characterized by a lipophilic 5,5-dimethyltetrahydrofuran (THF) core and a reactive sulfonyl chloride moiety, this compound serves as a critical "warhead" for introducing the dimethyl-THF motif into drug candidates.

This scaffold is particularly relevant in the development of ROR

inverse agonists and AXL kinase inhibitors, where the dimethyl-THF group provides metabolic stability and optimal space-filling properties within hydrophobic binding pockets.

Chemical Profile & Structural Analysis[1][2][3][4]

Nomenclature & Identification

- IUPAC Name: (5,5-Dimethyltetrahydrofuran-2-yl)methanesulfonyl chloride

- Common Name: 5,5-Dimethyl-THF-2-yl-methylsulfonyl chloride
- Molecular Formula:
- Molecular Weight: 212.69 g/mol
- Stereochemistry: The C2 position is a chiral center. The compound exists as two enantiomers: (R)- and (S)-(5,5-dimethyltetrahydrofuran-2-yl)methanesulfonyl chloride. Drug discovery campaigns often isolate the (S)-enantiomer for specific binding affinity.

Structural Components

The molecule consists of three distinct functional zones:

- The Core (THF Ring): A five-membered ether ring providing rigidity and hydrogen-bond accepting capability.
- The Steric Shield (5,5-Dimethyl): Two methyl groups at the C5 position block metabolic oxidation at the ether
-position and induce a specific ring pucker, locking the conformation.
- The Electrophile (Methanesulfonyl Chloride): A highly reactive
group tethered to C2, susceptible to nucleophilic attack by amines (to form sulfonamides) or alcohols (to form sulfonates).

Predicted Physical Properties

Property	Value (Predicted)	Context
Appearance	Colorless to pale yellow oil	Liquid at RT due to asymmetry
Boiling Point	115–120 °C @ 0.5 mmHg	High boiling; distillable under high vacuum
Density	~1.25 g/cm ³	Halogenated sulfur compound
Solubility	DCM, THF, EtOAc	Hydrolyzes in water/alcohols
Stability	Moisture Sensitive	Rapidly hydrolyzes to sulfonic acid

Synthetic Methodology

Direct chlorosulfonation of the ether ring is not viable due to sensitivity to strong acids. The authoritative route utilizes a "Reduction-Activation-Oxidation" sequence starting from the commercially available carboxylic acid.

Retrosynthetic Analysis

The sulfonyl chloride is constructed from the corresponding alcohol via a thioacetate intermediate.

- Target:
- Precursor:
(Alcohol)
- Starting Material: 5,5-dimethyltetrahydrofuran-2-carboxylic acid (CAS 7433-82-1).

Step-by-Step Protocol

Step 1: Reduction to Alcohol

- Reagents: Lithium Aluminum Hydride () or Borane-THF ()

).

- Procedure: A solution of 5,5-dimethyltetrahydrofuran-2-carboxylic acid in anhydrous THF is treated with

at 0°C. The mixture is warmed to reflux to ensure complete reduction of the sterically hindered acid.

- Outcome: (5,5-Dimethyltetrahydrofuran-2-yl)methanol.

Step 2: Activation (Mesylation)

- Reagents: Methanesulfonyl chloride (

), Triethylamine (

), DCM.

- Rationale: The hydroxyl group is a poor leaving group. Converting it to a mesylate (

) activates the carbon for nucleophilic displacement.

- Procedure: Treat the alcohol with 1.2 eq

and 1.5 eq

in DCM at 0°C.

- Intermediate: (5,5-Dimethyltetrahydrofuran-2-yl)methyl methanesulfonate (CAS 72641-13-5).

Step 3: Thioacetate Displacement

- Reagents: Potassium Thioacetate (

), DMF.

- Procedure: The mesylate is heated with

in DMF at 60°C. The sulfur nucleophile displaces the mesylate via

.

- Intermediate: S-((5,5-dimethyltetrahydrofuran-2-yl)methyl) ethanethioate.

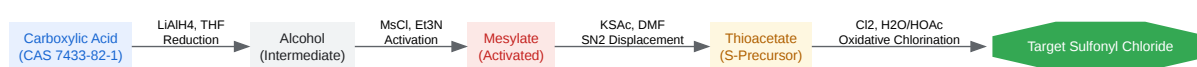
Step 4: Oxidative Chlorination (The Critical Step)

- Reagents: Chlorine gas () or N-Chlorosuccinimide ()/
)/
.

• Mechanism: The thioester is cleaved and the sulfur is oxidized from S(-2) to S(+6).
- Protocol: Dissolve the thioacetate in Acetic Acid/Water (5:1). Cool to 0°C. Bubble gas until a persistent yellow-green color is observed. Flush with to remove excess

. Extract immediately with DCM.
- Result:(5,5-Dimethyltetrahydrofuran-2-yl)methanesulfonyl chloride.[1][2]

Synthesis Workflow Diagram



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Figure 1: Synthetic route from carboxylic acid to sulfonyl chloride via the thioacetate method.

Reactivity & Applications in Drug Discovery

Sulfonamide Formation (Primary Application)

The most common application is the reaction with primary or secondary amines to generate sulfonamides. This linkage is a bioisostere of the amide bond, offering improved metabolic stability and hydrogen bonding geometry.[3]

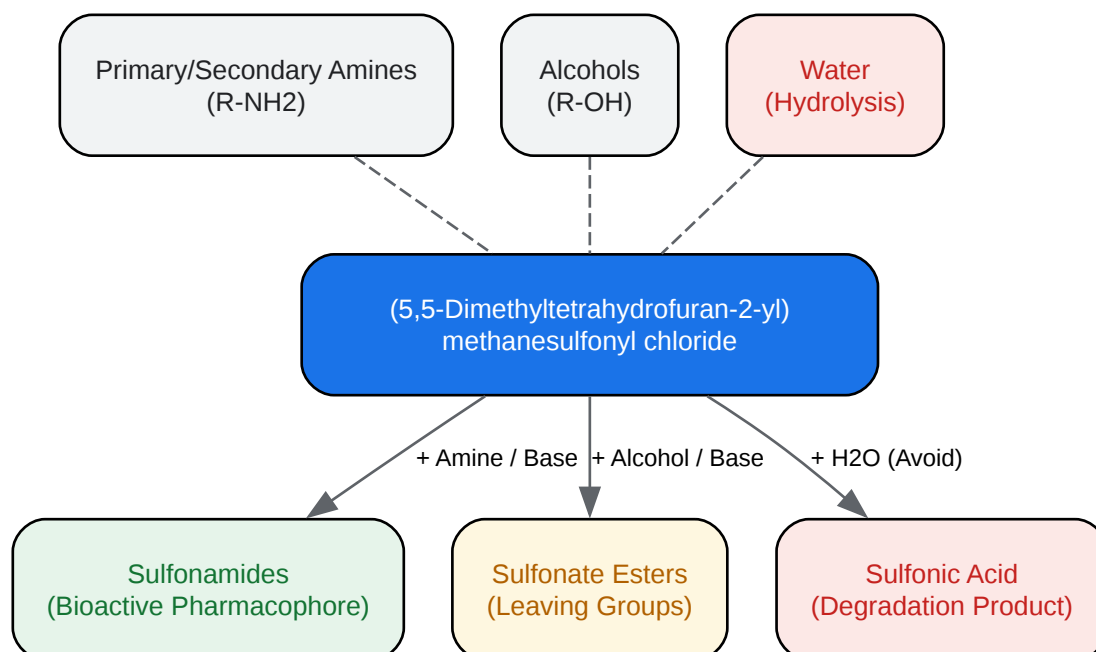
- Reaction:
- Conditions: Pyridine or DIPEA in DCM/THF at 0°C -> RT.
- Case Study: Synthesis of ROR

inhibitors (e.g., AZD0284 analogs). The 5,5-dimethyl-THF moiety occupies a specific hydrophobic pocket, while the sulfonamide linker positions the aryl group for pi-stacking interactions.

Handling & Stability

- Hydrolysis: The compound reacts violently with water to form (5,5-dimethyltetrahydrofuran-2-yl)methanesulfonic acid and HCl.
- Storage: Must be stored under inert atmosphere (Argon/Nitrogen) at -20°C.
- Purification: Distillation is risky due to thermal instability. Flash chromatography on silica is possible if done rapidly with non-protic solvents (Hexane/EtOAc), but crude use is recommended.

Reactivity Map



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Figure 2: Reactivity profile showing the conversion to sulfonamides (drug targets) and degradation pathways.

References

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Sources

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